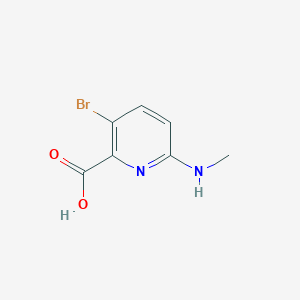

3-Bromo-6-(methylamino)pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-6-(methylamino)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the protodeboronation of alkyl boronic esters has been utilized in the synthesis of related compounds . Also, pyridine-2-carboxylic acid has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, pyridine-2-carboxylic acid has been used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through the carbocation intermediate .Scientific Research Applications

- Synthetic Intermediates : 2-Amino-6-bromopyridine serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying its structure .

- Anti-HIV Agents : The compound has been employed in the synthesis of anti-HIV agents, contributing to drug discovery efforts .

- 7-Azaindoles : It plays a crucial role in an efficient one-pot synthesis of 7-azaindoles, which are important heterocyclic compounds .

- Porphyrin Synthesis : 6-Bromo-2-pyridinecarboxaldehyde, derived from 2-amino-6-bromopyridine, participates in the synthesis of meso-substituted trans-A2B2-porphyrin, which has applications in materials science .

- Chiral 2,2’-Dipyridylamines : 6-Bromopyridine-2-carboxylic acid has been used in the synthesis of chiral 2,2’-dipyridylamines, which find applications as ligands in coordination chemistry .

- Picolinic Acid Derivatives : 2-Pyridinecarboxylic acid (picolinic acid) and its derivatives, including 6-bromopyridine-2-carboxylic acid, have been investigated for their biological activities. Researchers explore their potential as metal chelators, antioxidants, and modulators of cellular processes .

Organic Synthesis and Medicinal Chemistry

Heterocyclic Chemistry

Materials Science

Chiral Ligands and Coordination Chemistry

Biological Studies

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of anti-hiv agents , suggesting potential targets could be enzymes or proteins involved in the HIV replication cycle.

Mode of Action

It’s worth noting that brominated pyridine compounds often participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromine atom on the pyridine ring can be replaced by other groups, allowing the compound to interact with its targets in a specific manner.

Biochemical Pathways

Given its potential use in the synthesis of anti-hiv agents , it may influence pathways related to viral replication or protein synthesis.

Result of Action

If used in the synthesis of anti-hiv agents , the compound could potentially inhibit viral replication, leading to a decrease in viral load.

properties

IUPAC Name |

3-bromo-6-(methylamino)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-9-5-3-2-4(8)6(10-5)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKSBJIDFYNATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-(methylamino)pyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2829991.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829992.png)

![N-(1-cyanocyclopentyl)-4-{[4-(1-hydroxybutan-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2829995.png)

![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopentylnicotinamide](/img/structure/B2829996.png)

![4-isopropoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2829999.png)

![2-(4-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2830000.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830009.png)